

Technical Guide: 6-Iodoindoline (CAS: 115666-46-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Iodoindoline*

Cat. No.: B038274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Iodoindoline**, a halogenated derivative of the indoline scaffold. Indoline and its derivatives are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the 6-position offers a versatile handle for further chemical modifications, making **6-Iodoindoline** a valuable building block in medicinal chemistry and drug discovery.

Core Data Presentation

A summary of the key physicochemical properties of **6-Iodoindoline** is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
CAS Number	115666-46-1	[1]
Molecular Formula	C ₈ H ₈ IN	[1]
Molecular Weight	245.06 g/mol	[1]
Appearance	Brown crystalline powder	
Melting Point	Not available	
Boiling Point	Predicted: 314.9 ± 25.0 °C at 760 mmHg	
LogP (predicted)	2.8	
pKa (predicted)	4.5 (most basic)	

Experimental Protocols

Detailed methodologies for the synthesis of **6-Iodoindoline** and a representative application in a cross-coupling reaction are provided below. These protocols are based on established synthetic methods for analogous compounds.

Protocol 1: Synthesis of 6-Iodoindoline via Reduction of 6-Iodoindole

This protocol describes a plausible method for the synthesis of **6-Iodoindoline** by the reduction of commercially available 6-iodoindole.

Materials:

- 6-Iodoindole
- Sodium cyanoborohydride (NaBH₃CN)
- Acetic acid (glacial)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a solution of 6-iodoindole (1.0 eq) in acetic acid at 0 °C in a round-bottom flask, add sodium cyanoborohydride (2.0-3.0 eq) portion-wise over 15 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by the slow addition of water.
- Neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by column chromatography on silica gel to afford pure **6-Iodoindoline**.

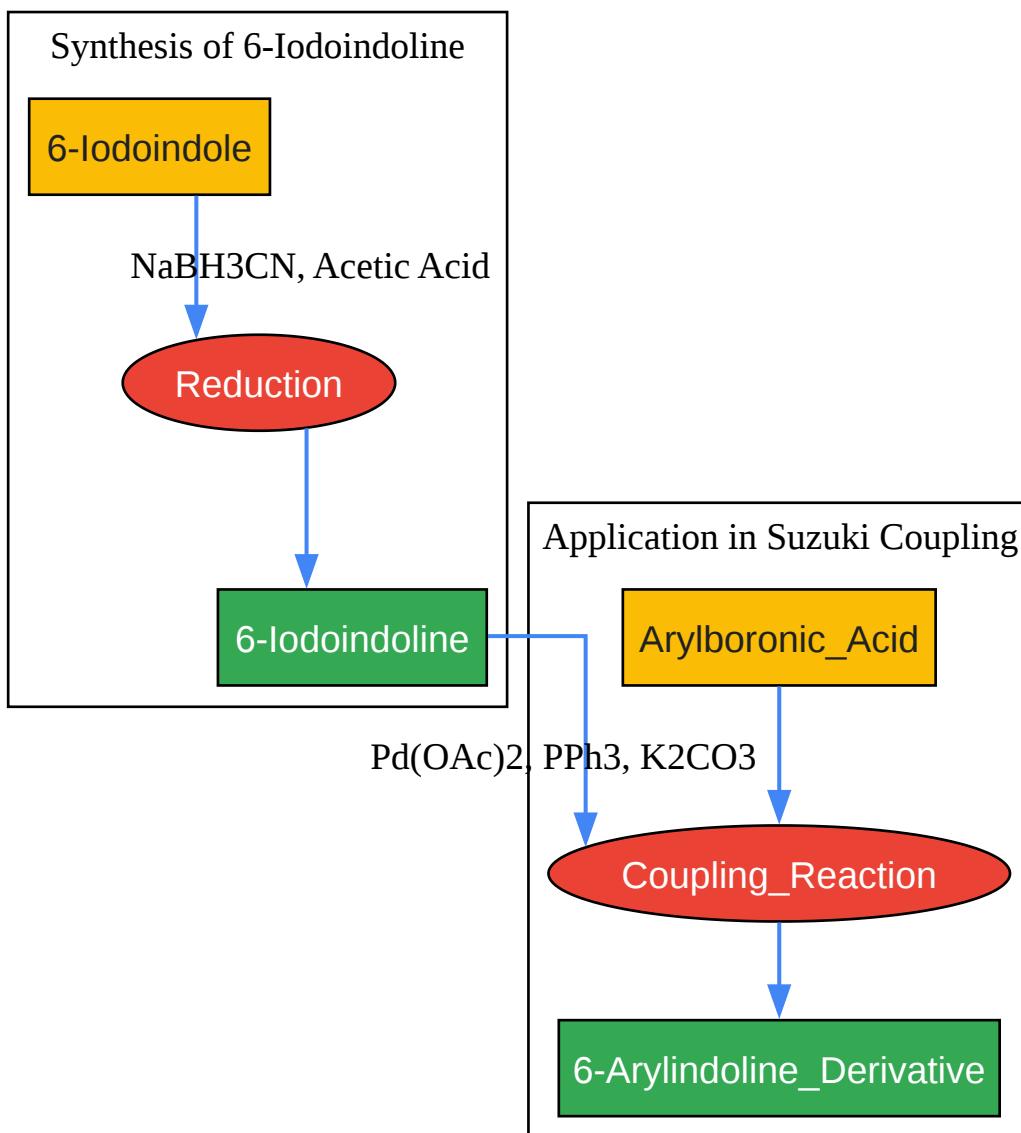
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the use of **6-Iodoindoline** as a substrate in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 6-position, a common strategy in drug development.

Materials:

- **6-Iodoindoline**
- Arylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq)
- Triphenylphosphine (PPh_3 , 0.1 eq)
- Potassium carbonate (K_2CO_3 , 2.0 eq)
- 1,4-Dioxane
- Water
- Nitrogen or Argon gas supply
- Schlenk flask and line
- Magnetic stirrer and stir bar
- Reflux condenser

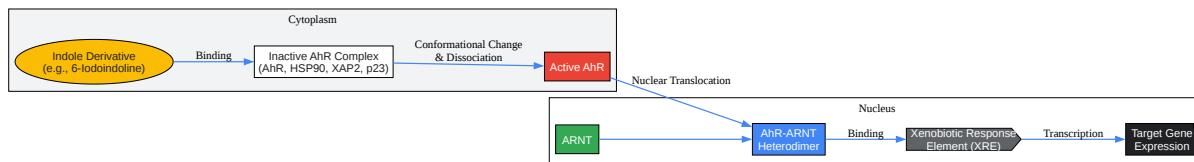
Procedure:


- To a Schlenk flask, add **6-Iodoindoline** (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1

eq).

- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
- Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 6-arylindoline derivative.

Mandatory Visualizations


The following diagrams illustrate a proposed synthetic workflow for **6-Iodoindoline** and a potential signaling pathway that indole derivatives are known to modulate.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **6-Iodoindoline** and its application.

While direct evidence for the involvement of **6-Iodoindoline** in specific signaling pathways is limited, indole derivatives, in general, have been shown to act as signaling molecules.^[2] One such pathway involves the Aryl Hydrocarbon Receptor (AhR).

[Click to download full resolution via product page](#)

Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway for indole derivatives.

This guide serves as a foundational resource for researchers working with **6-Iodoindoline**. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in the development of novel chemical entities with potential therapeutic value. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the described experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Iodoindoline | C8H8IN | CID 11615696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 6-Iodoindoline (CAS: 115666-46-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b038274#6-iodoindoline-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com